molecular formula C10H14O2S B14864111 Ethyl 5-isopropylthiophene-3-carboxylate

Ethyl 5-isopropylthiophene-3-carboxylate

Cat. No.: B14864111
M. Wt: 198.28 g/mol
InChI Key: DBIFISUCFBSPKS-UHFFFAOYSA-N
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Description

Ethyl 5-isopropylthiophene-3-carboxylate is a thiophene-based ester derivative characterized by an ethyl carboxylate group at the 3-position and an isopropyl substituent at the 5-position of the thiophene ring. Thiophene carboxylates are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatility in derivatization and functional group compatibility.

Properties

IUPAC Name

ethyl 5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-4-12-10(11)8-5-9(7(2)3)13-6-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFISUCFBSPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-isopropylthiophene-3-carboxylate typically involves the reaction of 5-isopropylthiophene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isopropylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-isopropylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-isopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic thiophene ring allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituent pattern on the thiophene ring significantly impacts physical, chemical, and biological properties. Below is a comparative analysis of Ethyl 5-isopropylthiophene-3-carboxylate and its analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
This compound* C₁₀H₁₄O₂S 214.28 (calc.) 3-COOEt, 5-iPr N/A Inferred
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate C₁₃H₁₆N₂O₃S 280.35 3-COOEt, 5-iPr, 2-NH-C(CN)CO 515861-07-1
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate C₁₀H₉NO₃S 223.25 3-COOEt, 5-thiophene-isoxazole 90924-54-2
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C₁₄H₁₅NO₂S 269.34 3-COOEt, 5-Ph, 2-NH₂, 4-Me N/A

*Note: The molecular weight for this compound is calculated based on its inferred structure.

Key Observations:

Substituent Bulk and Lipophilicity: The isopropyl group at position 5 (target compound) offers moderate steric bulk compared to the phenyl group in the 2-amino-4-methyl-5-phenyl analog . The cyanoacetyl amino group at position 2 (CAS 515861-07-1) introduces polarity and hydrogen-bonding capacity, which may improve target binding in biological systems but reduce lipophilicity compared to the unsubstituted target compound .

In contrast, the isopropyl group (electron-donating) may stabilize the ring system .

Synthetic Accessibility: Analogs like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate are synthesized via the Gewald reaction, which typically yields 2-aminothiophenes. The target compound likely requires alternative routes due to the absence of an amino group .

Physicochemical Properties

  • Solubility: Ethyl carboxylate groups generally enhance solubility in organic solvents. The isopropyl substituent may reduce aqueous solubility compared to polar derivatives like the cyanoacetyl analog.
  • Stability: Thiophene rings are inherently stable, but electron-withdrawing substituents (e.g., cyano groups) may increase susceptibility to hydrolysis .

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